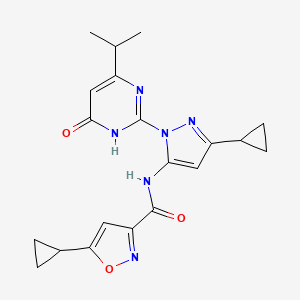
WX-132-18B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WX-132-18B est un nouvel agent de dépolymérisation des microtubules qui se lie sélectivement au site de liaison de la colchicine sur la tubuline. Ce composé a montré des effets antitumoraux prometteurs, ce qui en fait un candidat potentiel pour le traitement du cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : WX-132-18B a été synthétisé à l’Institut de pharmacologie et de toxicologie de Pékin. La synthèse implique plusieurs étapes, y compris la formation d’intermédiaires clés et les réactions de couplage finales. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .
Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas disponibles publiquement, il est probable que la synthèse de this compound impliquerait des réacteurs chimiques à grande échelle, des processus de purification et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions : WX-132-18B subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’aldéhydes, tandis que la réduction peut entraîner des alcools ou des amines.
4. Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la dynamique et les interactions des microtubules.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier la régulation du cycle cellulaire et l’apoptose.
Médecine : Exploré comme agent anticancéreux potentiel en raison de sa capacité à inhiber la prolifération des cellules tumorales et à induire l’apoptose.
Applications De Recherche Scientifique
WX-132-18B has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions.
Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tumor cell proliferation and induce apoptosis.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
WX-132-18B exerce ses effets en se liant sélectivement au site de liaison de la colchicine sur la tubuline, conduisant à la dépolymérisation des microtubules. Cela perturbe le cycle dynamique entre la tubuline et les microtubules, qui est essentiel pour les fonctions cellulaires telles que la mitose. Le composé induit l’arrêt du cycle cellulaire en phase G2/M, déclenche l’apoptose des cellules tumorales, favorise la perméabilité de la membrane nucléaire, réduit le potentiel de la membrane mitochondriale et perturbe l’équilibre du système redox .
Composés similaires :
Colchicine : Se lie au même site sur la tubuline et présente des effets antitumoraux similaires.
Vincristine : Un autre inhibiteur des microtubules, mais se lie à un site différent sur la tubuline.
Taxol : Stabilise les microtubules plutôt que de les dépolymériser.
Unicité de this compound : This compound est unique en sa capacité à se lier sélectivement au site de liaison de la colchicine sur la tubuline et à présenter de puissants effets antitumoraux avec une bioactivité plus élevée et une toxicité plus faible par rapport aux agents classiques inhibiteurs des microtubules .
Comparaison Avec Des Composés Similaires
Colchicine: Binds to the same site on tubulin and exhibits similar anti-tumor effects.
Vincristine: Another microtubule inhibitor but binds to a different site on tubulin.
Taxol: Stabilizes microtubules rather than depolymerizing them.
Uniqueness of WX-132-18B: this compound is unique in its ability to selectively bind to the colchicine-binding site on tubulin and exhibit potent anti-tumor effects with higher bioactivity and lower toxicity compared to classic microtubule-inhibiting agents .
Propriétés
IUPAC Name |
7-methoxy-4-(2-methylquinazolin-4-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-19-14-6-4-3-5-13(14)18(20-11)22-10-17(23)21-15-9-12(24-2)7-8-16(15)22/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPRSPHFQPOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)


![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)
![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![Methyl 2-amino-2-[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2913248.png)
![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)


![(3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2913254.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2913255.png)
![4-Chloro-N-[2,2,2-trichloro-1-(4-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2913258.png)
![N-[(3-methoxyphenyl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2913260.png)
